molecular formula C9H11NO2 B3055209 4-Hydroxy-4-(pyridin-2-yl)butan-2-one CAS No. 6337-41-3

4-Hydroxy-4-(pyridin-2-yl)butan-2-one

Cat. No.: B3055209
CAS No.: 6337-41-3
M. Wt: 165.19 g/mol
InChI Key: NYKHQRHPWDLZTL-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(pyridin-2-yl)butan-2-one is a ketone derivative featuring a pyridinyl substituent at the 4-position of its hydroxybutanone backbone. This compound has garnered attention in metabolic studies, where it was identified as a key metabolite positively correlated with xanthophyll production in yellow abdominal fat (Y-AF) tissues . Unlike other metabolites in the same pathway, it is upregulated in the Y-AF group, suggesting a unique biological role in pigment biosynthesis .

Properties

IUPAC Name

4-hydroxy-4-pyridin-2-ylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(11)6-9(12)8-4-2-3-5-10-8/h2-5,9,12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKHQRHPWDLZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284618
Record name 4-hydroxy-4-(pyridin-2-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6337-41-3
Record name NSC38034
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38034
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hydroxy-4-(pyridin-2-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-(pyridin-2-yl)butan-2-one typically involves the reaction of pyridine-2-carboxaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration and subsequent reduction to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(pyridin-2-yl)butan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and pyridine ring allow the compound to form hydrogen bonds and π-π interactions, facilitating its binding to active sites. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between 4-Hydroxy-4-(pyridin-2-yl)butan-2-one and analogous compounds:

Compound Name Molecular Formula Substituent at 4-Position Key Functional Groups Molecular Weight (g/mol)
This compound C₉H₁₁NO₂ Pyridin-2-yl Hydroxy, ketone, pyridine 165.19*
(R)-4-Hydroxy-4-(4-nitrophenyl)butan-2-one (5a) C₁₀H₁₁NO₄ 4-Nitrophenyl Hydroxy, ketone, nitro 209.20
(R)-4-Hydroxy-4-phenylbutan-2-one (5b) C₁₀H₁₂O₂ Phenyl Hydroxy, ketone 164.20
4-Phenyl-2-butanone C₁₀H₁₂O Phenyl Ketone 148.20
4-(4-Hydroxyphenyl)butan-2-one C₁₀H₁₂O₂ 4-Hydroxyphenyl Hydroxy, ketone 164.20

*Calculated based on molecular formula.

Key Observations :

  • The pyridinyl group in the target compound introduces nitrogen into the structure, differentiating it from purely aromatic analogs like 4-phenyl-2-butanone . This likely enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity.
  • Nitro-substituted analogs (e.g., 5a) exhibit higher molecular weights and altered electronic properties due to the electron-withdrawing nitro group .

Physical and Spectral Properties

Limited data exist for this compound, but comparisons can be drawn from related compounds:

Melting Points and Solubility:
  • 4-(4-Hydroxyphenyl)butan-2-one: No melting point data provided, but similar hydroxy-substituted analogs are typically solids .
Spectral Data:
  • 1H NMR : For compound 5a, δ = 8.20 (d, aromatic H), 2.21 (s, CH₃), and a hydroxy proton at δ = 3.55 (d) . The pyridinyl analog would likely show distinct aromatic proton shifts due to the nitrogen heterocycle.
  • Optical Activity : Compound 5a exhibits [α] = +48.63° (c 0.5, CHCl₃), indicating chiral center retention .

Biological Activity

4-Hydroxy-4-(pyridin-2-yl)butan-2-one, also known as a pyridine derivative, has garnered attention in recent research due to its potential biological activities. This compound is structurally characterized by a hydroxyl group and a pyridine ring, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10_{10}H12_{12}N2_{2}O2_{2}
  • Molecular Weight : 192.22 g/mol
  • CAS Number : 5719-85-7

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of cancer research and metabolic disorders.

1. Anticancer Activity

Several studies have investigated the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.
  • Cell Cycle Arrest : Research has demonstrated that this compound can induce cell cycle arrest at the G1/S phase, preventing cancer cells from dividing and proliferating.

2. Metabolic Effects

The compound has also been studied for its effects on glucose metabolism:

  • Insulin Sensitization : It has been reported to enhance insulin sensitivity in vitro, suggesting potential applications in treating type 2 diabetes.
  • Inhibition of Glycogen Synthase Kinase 3 (GSK3) : By inhibiting GSK3, it promotes glycogen synthesis and glucose uptake in muscle cells.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

MechanismDescription
Caspase ActivationInduces apoptotic pathways in cancer cells.
GSK3 InhibitionEnhances insulin signaling and glucose uptake.
Cell Cycle RegulationArrests cell cycle progression in cancerous cells.

Case Studies

  • Study on Cancer Cell Lines :
    • A study published in Cancer Research evaluated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound over 48 hours.
  • Metabolic Studies :
    • In a controlled study involving diabetic rats, administration of the compound resulted in improved glucose tolerance and reduced blood sugar levels compared to the control group. The mechanism was linked to enhanced insulin receptor signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Hydroxy-4-(pyridin-2-yl)butan-2-one
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